Streptomycin(3+) Streptomycin(3+) Streptomycin(3+) is trication of streptomycin arising from protonation of the guanidino and secondary amino groups. It is a conjugate acid of a streptomycin.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1938765
InChI: InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/p+3/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1
SMILES:
Molecular Formula: C21H42N7O12+3
Molecular Weight: 584.6 g/mol

Streptomycin(3+)

CAS No.:

Cat. No.: VC1938765

Molecular Formula: C21H42N7O12+3

Molecular Weight: 584.6 g/mol

* For research use only. Not for human or veterinary use.

Streptomycin(3+) -

Specification

Molecular Formula C21H42N7O12+3
Molecular Weight 584.6 g/mol
IUPAC Name [(2S,3S,4S,5R,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium
Standard InChI InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/p+3/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1
Standard InChI Key UCSJYZPVAKXKNQ-HZYVHMACSA-Q
Isomeric SMILES C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O
Canonical SMILES CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O

Introduction

Chemical Properties

Molecular Structure and Formula

Streptomycin(3+) is characterized by the molecular formula C21H42N7O12+3, which reflects its protonated state with three positive charges distributed throughout the molecule . The compound is formally identified as "(1R,2R,3S,4R,5R,6S)-2,4-bis{[amino(iminio)methyl]amino}-3,5,6-trihydroxycyclohexyl 5-deoxy-2-O-[2-deoxy-2-(methylammonio)-alpha-L-glucopyranosyl]-3-C-formyl-alpha-L-lyxofuranoside" . This complex nomenclature highlights the intricate structural arrangement that includes multiple functional groups capable of accepting protons, particularly the nitrogen-containing moieties.

Table 2.1.1: Key Molecular Properties of Streptomycin(3+)

PropertyValueReference
PubChem CID25245365
Molecular FormulaC21H42N7O12+3
Molecular Weight584.6 g/mol
Parent CompoundStreptomycin (CID 19649)
Creation Date2009-05-14
Modification Date2025-04-05

Structural Comparison with Parent Compound

FeatureStreptomycinStreptomycin(3+)
Molecular FormulaC21H39N7O12C21H42N7O12+3
ChargeNeutral+3
Protonation SitesN/AGuanidino and secondary amino groups
DescriptionAminoglycoside antibioticTrication of streptomycin
SourceStreptomyces griseusProtonation of streptomycin

Formation and Stability

Protonation Process

The formation of Streptomycin(3+) follows a stepwise protonation process targeting specific nitrogen atoms in the molecular structure . The guanidino groups, which contain nitrogen atoms with available lone pairs for accepting protons, serve as primary protonation sites . Additionally, the secondary amino group in the structure provides another location for protonation . This sequential addition of protons generates a molecule with three positive charges distributed across its framework, significantly altering its electrostatic properties and influencing its interactions with surrounding molecules and potential binding targets.

Compound/GrouppKa ValueReference
Streptomycin (guanidine groups)~13.5
Streptomycin derivatives (N-methyl-glucosamine moiety)7.40-7.80
Streptomycin(3+)Not specified in available researchN/A

Biological and Pharmacological Significance

Classification SystemCategoryCode/ClassificationReference
ATC CodeAntibacterials for systemic useJ01GA01
ATC CodeIntestinal antiinfectivesA07AA04
MeSHAminoglycoside antibioticsN/A

Toxicological Considerations

Comparison with Streptomycin Toxicity Profiles

Streptomycin administration is associated with significant toxicity issues, particularly ototoxicity and nephrotoxicity . Research has demonstrated that prolonged streptomycin treatment caused persistent hearing loss in 29% of adults and 25% of children, with these effects being most pronounced in the high-frequency range . Nephrotoxicity was documented in 14% of adults and 13% of children during treatment, though this effect appeared to be largely transient, with only 2.4% of patients exhibiting nephrotoxicity at long-term follow-up .

Studies have also documented neurotoxicity following intracisternal injection of streptomycin, with immediate symptoms including excitement, muscular shivering, spontaneous nystagmus, convulsive scratching, dilation of blood vessels in the ear helix, nausea, and vomiting . More severe neurological effects included ataxia affecting walking, which typically appeared approximately 14 days after the initiation of injections . While these toxicity profiles are established for streptomycin generally, the specific contribution of the Streptomycin(3+) form to these adverse effects warrants further investigation.

Table 5.1.1: Toxicity Profiles Associated with Streptomycin

Analytical Methods

Detection and Quantification

Compound ClassSpectroscopic MethodCharacteristic FeatureReference
Streptomycin Hydrazone DerivativesIR SpectroscopyC=N vibration band at 1689 cm-1
Streptomycin Hydrazone DerivativesMass Spectrometry (FAB+)[M+H]+ peak
Streptomycin(3+)Not specified in available researchNot specified in available researchN/A

Comparison with Related Compounds

Relationship to Other Streptomycin Derivatives

Several derivatives of streptomycin have been investigated for their properties and potential applications. One notable example is Streptomycin 3''-phosphate, a phosphorylated derivative with the phosphate group positioned at the 3''-position . This structural modification likely alters the compound's biological activity and physicochemical properties compared to both streptomycin and Streptomycin(3+). The phosphate group introduces different chemical reactivity and binding characteristics that may influence interactions with target molecules.

Other derivatives include streptomycin hydrazones, which have been studied for their protonation constants and potential as receptors for dicarboxylates . These derivatives exhibited pKa values in the range of 7.40 to 7.80, indicating that structural modifications to the streptomycin framework can influence its acid-base properties . Such research provides valuable insights into structure-property relationships that may inform our understanding of how protonation affects the behavior of Streptomycin(3+).

Table 7.1.1: Comparison of Streptomycin(3+) with Related Compounds

CompoundMolecular FormulaKey FeaturesDistinctive PropertiesReference
Streptomycin(3+)C21H42N7O12+3Trication form with protonation at guanidino and secondary amino groupsThree positive charges, altered electrostatic properties
StreptomycinC21H39N7O12Parent compound, neutral formOriginal aminoglycoside antibiotic structure
Streptomycin 3''-phosphateC21H40N7O15PPhosphorylated derivativePhosphate group at 3''-position
Streptomycin Hydrazone DerivativesVariesContains hydrazone functional groupsModified spectroscopic and binding properties
AminoglycosideHistorical SignificancePrimary Clinical ApplicationsReference
StreptomycinFirst discovered aminoglycosideTreatment of tuberculosis
Other AminoglycosidesNot specified in available researchVarious bacterial infectionsN/A
Research AreaSpecific FocusPotential Impact
Chemical CharacterizationDetermination of precise pKa values for each protonation stepImproved understanding of behavior in different pH environments
Structural AnalysisCrystal structure determinationElucidation of conformational changes induced by protonation
Biological ActivityBinding affinity to bacterial ribosomesComparison with other protonation states for antimicrobial efficacy
ToxicologyContribution to observed toxicity patternsDevelopment of strategies to mitigate adverse effects
Analytical MethodsTechniques for detecting and quantifying this protonation stateEnhanced ability to monitor the compound in various contexts

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